molecular formula C49H35O4P B6292637 12-hydroxy-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide CAS No. 2565792-35-8

12-hydroxy-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B6292637
CAS No.: 2565792-35-8
M. Wt: 718.8 g/mol
InChI Key: RIHDNMWIVQIYLA-UHFFFAOYSA-N
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Description

12-hydroxy-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is a chiral phosphoric acid catalyst, which plays a crucial role in enantioselective transformations, particularly in carbon-carbon and carbon-heteroatom bond-forming reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-hydroxy-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves multiple steps, starting from the appropriate naphthalene derivatives. The key steps include:

    Formation of the indeno-dioxaphosphocine core: This involves the cyclization of naphthalene derivatives under specific conditions.

    Hydroxylation: Introduction of the hydroxyl group at the 12th position using suitable oxidizing agents.

    Phosphorylation: Incorporation of the phosphoric acid moiety to form the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch processing: For precise control over reaction conditions.

    Continuous flow synthesis: For large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

12-hydroxy-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Various metal catalysts can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

12-hydroxy-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 12-hydroxy-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its role as a chiral catalyst. It facilitates enantioselective transformations by:

    Binding to substrates: Through its chiral phosphoric acid moiety, it binds to substrates, orienting them in a specific manner to favor the formation of one enantiomer over the other.

    Activation of substrates: Enhances the reactivity of substrates by stabilizing transition states and intermediates.

    Pathways involved: The compound interacts with various molecular targets and pathways, including those involved in carbon-carbon and carbon-heteroatom bond formation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-hydroxy-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide stands out due to its specific structural features and high efficiency as a chiral catalyst. Its ability to facilitate enantioselective transformations with high precision makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

12-hydroxy-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H35O4P/c50-54(51)52-47-43(35-15-9-33(10-16-35)41-19-13-31-5-1-3-7-39(31)29-41)23-21-37-25-27-49(45(37)47)28-26-38-22-24-44(48(53-54)46(38)49)36-17-11-34(12-18-36)42-20-14-32-6-2-4-8-40(32)30-42/h1-24,29-30H,25-28H2,(H,50,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHDNMWIVQIYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23CCC4=C2C(=C(C=C4)C5=CC=C(C=C5)C6=CC7=CC=CC=C7C=C6)OP(=O)(OC8=C(C=CC1=C38)C9=CC=C(C=C9)C1=CC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H35O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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